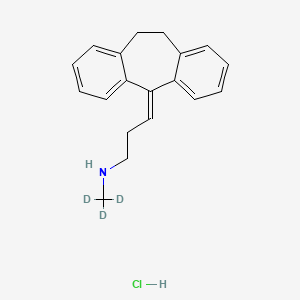
4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid is a deuterated derivative of vanillic acid, a naturally occurring phenolic acid found in various plants. This compound is characterized by the presence of two methoxy groups and a hydroxyl group attached to a benzene ring, with deuterium atoms replacing the hydrogen atoms in the methoxy groups. The molecular formula of this compound is C9H4D6O4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid typically involves the deuteration of vanillic acid. One common method is the methylation of vanillic acid using deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid has several scientific research applications, including:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Investigated for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of deuterated compounds for pharmaceutical research and development.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in its biological activity by modulating the compound’s binding affinity and specificity. The deuterium atoms enhance the stability and metabolic profile of the compound, making it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid can be compared with other similar compounds such as:
Vanillic Acid: The non-deuterated form, which has similar chemical properties but different metabolic stability.
Syringic Acid: Another phenolic acid with additional methoxy groups, offering different biological activities.
Gallic Acid: A trihydroxybenzoic acid with distinct antioxidant properties.
The uniqueness of this compound lies in its deuterated methoxy groups, which provide enhanced stability and distinct isotopic labeling for research applications.
Eigenschaften
CAS-Nummer |
84759-06-8 |
|---|---|
Molekularformel |
C9H4O5D6 |
Molekulargewicht |
204.21 |
InChI |
InChI=1S/C23H21N3O7S/c27-19(28)9-8-17(22(31)32)25-20(29)15-3-1-2-14(10-15)12-24-16-6-4-13(5-7-16)11-18-21(30)26-23(33)34-18/h1-7,10-11,17,24H,8-9,12H2,(H,25,29)(H,27,28)(H,31,32)(H,26,30,33)/b18-11-/t17-/m1/s1 |
InChI-Schlüssel |
YITBSJALJWUAQA-LVSMMTLPSA-N |
SMILES |
C1=CC(=CC(=C1)CNC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)C(=O)NC(CCC(=O)O)C(=O)O |
Siedepunkt |
379.5±42.0 °C at 760 mmHg |
Dichte |
1.3±0.1 g/cm3 |
Reinheit |
95% by HPLC; 98% atom D |
Verwandte CAS-Nummern |
530-57-4 (unlabelled) |
Synonyme |
(2R)-2-[[3-[[4-[(Z)-(2,4-dioxothiazolidin-5-ylidene)methyl]anilino]methyl]benzoyl]amino]pentanedioic acid; N-({3-[({4-[(Z)-(2,4-Dioxo-1,3-Thiazolidin-5-Ylidene)methyl]phenyl}amino)methyl]phenyl}carbonyl)-D-Glutamic Acid; VSV |
Tag |
Benzoic Acid Impurities |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












